4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. This compound is characterized by its unique structure, which includes a piperidine ring, a chloro-thiazole moiety, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-thiazole with a suitable alcohol under basic conditions to form the thiazole ether. This intermediate is then reacted with piperidine in the presence of a coupling agent, such as carbonyldiimidazole (CDI), to form the piperidine derivative. Finally, the tert-butyl ester group is introduced using tert-butanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Thiamethoxam: A neonicotinoid insecticide with a similar thiazole ring structure.
Roxithromycin: A macrolide antibiotic with a thiazole ring in its structure.
Allopurinol: A medication used to treat gout, containing a thiazole ring.
Uniqueness: 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the piperidine ring and the tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-14(2,3)20-13(18)17-6-4-10(5-7-17)19-9-11-8-16-12(15)21-11/h8,10H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFDOLCBJNFITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671628 | |
Record name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-56-8 | |
Record name | 1,1-Dimethylethyl 4-[(2-chloro-5-thiazolyl)methoxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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